S-1-Propenyl 2-propenesulfinothioate
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Overview
Description
S-1-Propenyl 2-propenesulfinothioate: These compounds contain an ester of thiosulfinic acid with the general structure RS(=S)OR’ (R, R’=alkyl, aryl) . This compound has been detected in soft-necked garlics (Allium sativum L. var. sativum) and is a potential biomarker for the consumption of these foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S-1-Propenyl 2-propenesulfinothioate involves the reaction of allyl mercaptan with allyl sulfinyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: : S-1-Propenyl 2-propenesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions to prevent decomposition of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF).
Major Products: : The major products formed from these reactions include various sulfoxides, sulfides, and disulfides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: : S-1-Propenyl 2-propenesulfinothioate is used as a reagent in organic synthesis to introduce thiosulfinic acid ester functionalities into target molecules .
Biology: : In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi .
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infections and inflammatory conditions .
Industry: : In the industrial sector, this compound is used as an intermediate in the synthesis of other sulfur-containing compounds. It is also investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of S-1-Propenyl 2-propenesulfinothioate involves the interaction with thiol groups in proteins and enzymes. This interaction leads to the formation of disulfide bonds, which can alter the structure and function of the target proteins. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
S-2-Propenyl 1-propanesulfinothioate: This compound is also a thiosulfinic acid ester and shares similar chemical properties with S-1-Propenyl 2-propenesulfinothioate.
S-2-Propenyl 1-propenesulfinothioate: Another closely related compound with similar structural features and reactivity.
Uniqueness: : this compound is unique due to its specific propenyl group configuration, which influences its reactivity and biological activity. This distinct configuration allows it to interact differently with biological targets compared to its similar compounds .
Properties
CAS No. |
134568-42-6 |
---|---|
Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
(E)-1-prop-2-enylsulfinylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-5H,2,6H2,1H3/b5-3+ |
InChI Key |
UALJWNWDDJRJTL-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/SS(=O)CC=C |
Canonical SMILES |
CC=CSS(=O)CC=C |
Origin of Product |
United States |
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